An In-Depth Technical Guide to the Synthesis and Characterization of Nomifensine-d3 Maleic Acid Salt
An In-Depth Technical Guide to the Synthesis and Characterization of Nomifensine-d3 Maleic Acid Salt
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of Nomifensine-d3 Maleic Acid Salt, a deuterated isotopologue of the norepinephrine-dopamine reuptake inhibitor, Nomifensine.[1][2] This document is intended for researchers, medicinal chemists, and professionals in drug development who require a robust and scientifically grounded methodology for preparing and validating this specific compound. The incorporation of deuterium can strategically modify a drug's pharmacokinetic profile, a principle that has garnered significant interest in modern medicinal chemistry.[3][4][5][6]
Strategic Rationale and Retrosynthetic Analysis
1.1. The Significance of Deuteration
Isotopic labeling, specifically the replacement of hydrogen with its heavier, stable isotope deuterium, is a key strategy in drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. For Nomifensine, the N-methyl group is a potential site for oxidative metabolism by cytochrome P450 enzymes. Introducing a trideuteromethyl (-CD3) group at this position is hypothesized to enhance metabolic stability, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, compared to the non-deuterated parent compound.[3][7]
1.2. Proposed Synthetic Pathway
The chosen retrosynthetic approach disconnects the target molecule at the N-CD3 bond, identifying Nornomifensine and a trideuteromethyl source as the key precursors. Nornomifensine itself can be synthesized through a multi-step sequence starting from more readily available materials.[1][9]
Detailed Experimental Protocols
2.1. Synthesis of Nornomifensine (Desmethyl-Nomifensine)
The synthesis of the key intermediate, Nornomifensine (8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinoline), is adapted from known procedures.[1][8][9] A common route involves the reaction of 2-nitrobenzylamine with phenacyl bromide, followed by a series of reduction and cyclization steps. To arrive at the primary amine (Nornomifensine) instead of the N-methylated final product, the initial starting material would be 2-nitrobenzylamine itself, rather than N-methyl-2-nitrobenzylamine.
-
Step 1: Alkylation. 2-Nitrobenzylamine is reacted with phenacyl bromide in a suitable solvent like ethanol or acetonitrile in the presence of a non-nucleophilic base (e.g., sodium bicarbonate) to yield 2-((2-nitrophenyl)methylamino)-1-phenylethan-1-one.
-
Step 2: Reductive Cyclization. The intermediate from Step 1 undergoes catalytic hydrogenation (e.g., using H2 gas with a Palladium on Carbon catalyst) or chemical reduction. This simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group, which then spontaneously cyclizes under acidic conditions to form the tetrahydroisoquinoline ring structure of Nornomifensine.
-
Step 3: Purification. The crude Nornomifensine free base is purified using column chromatography on silica gel to ensure high purity for the subsequent deuteration step.
2.2. Synthesis of Nomifensine-d3 Free Base
This step introduces the isotopic label via N-alkylation of the secondary amine of Nornomifensine.
-
Protocol: N-Trideuteromethylation
-
Dissolve purified Nornomifensine (1.0 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0-3.0 equivalents), to the solution.
-
Add Methyl-d3 iodide (CD3I, 1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature. The use of deuterated methyl iodide is a common and effective method for introducing a trideuteromethyl group.[7][10][11]
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude Nomifensine-d3 free base by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
2.3. Formation of Nomifensine-d3 Maleic Acid Salt
The formation of a salt can improve the stability, solubility, and handling properties of the active pharmaceutical ingredient.[12] The maleate salt is a common form for Nomifensine.[13][14]
-
Protocol: Salt Formation
-
Dissolve the purified Nomifensine-d3 free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
In a separate flask, dissolve maleic acid (1.0 equivalent) in the same solvent, warming gently if necessary.
-
Slowly add the maleic acid solution to the stirred solution of the Nomifensine-d3 free base at room temperature.
-
A precipitate should form. Stir the mixture for an additional 1-2 hours at room temperature, then cool in an ice bath to maximize precipitation.
-
Collect the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the final Nomifensine-d3 Maleic Acid Salt product under vacuum to a constant weight.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most significant change compared to the non-deuterated Nomifensine standard will be the absence of the N-methyl singlet peak (typically around 2.5 ppm). The integration of all other proton signals should be consistent with the Nomifensine structure.
-
¹³C NMR : The signal corresponding to the N-methyl carbon will appear as a multiplet (due to C-D coupling) with a significantly lower intensity compared to the corresponding signal in the non-deuterated compound. The chemical shift will also be slightly upfield.[15][16]
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The molecular ion peak ([M+H]⁺) for Nomifensine-d3 will be observed at m/z 242.17, which is 3 mass units higher than that of unlabeled Nomifensine (m/z 239.15).[17] The isotopic enrichment can be estimated by comparing the relative intensities of the m/z 239, 240, 241, and 242 peaks.
-
3.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the final salt. A reversed-phase C18 column is typically suitable.[18][19][20]
-
The method should be validated for linearity, accuracy, and precision. The purity of the final product should typically be ≥98%.
-
3.3. Physicochemical Characterization
-
Melting Point : The melting point of the salt should be determined using a standard apparatus and compared to the literature value for Nomifensine maleate, if available. It should be sharp, indicating a pure crystalline compound.
-
Elemental Analysis : To confirm the salt stoichiometry, elemental analysis (C, H, N) can be performed. The results should be within ±0.4% of the calculated values for the C₁₆H₁₅D₃N₂·C₄H₄O₄ formula.
Data Presentation and Visualization
Table 1: Expected Analytical Data Summary
| Analysis Technique | Expected Result for Nomifensine-d3 Maleic Acid Salt | Purpose |
| ¹H NMR | Absence of N-CH₃ singlet; other peaks consistent with structure. | Confirm deuteration and structural integrity. |
| ¹³C NMR | Low intensity multiplet for N-CD₃ carbon. | Confirm deuteration at the target position. |
| HRMS ([M+H]⁺) | m/z = 242.17 (for free base) | Confirm molecular weight and isotopic incorporation. |
| HPLC Purity | ≥ 98% | Determine chemical purity. |
| Melting Point | Sharp, defined melting range. | Assess purity and crystalline form. |
| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values. | Confirm elemental composition and salt stoichiometry. |
Diagram 1: Synthetic Workflow for Nomifensine-d3 Maleic Acid Salt
Caption: A streamlined workflow of the multi-step synthesis.
Diagram 2: Characterization and Validation Logic
Caption: The logical flow for analytical validation of the final compound.
Conclusion
This guide outlines a robust and scientifically sound methodology for the synthesis and comprehensive characterization of Nomifensine-d3 Maleic Acid Salt. By following the detailed protocols for synthesis, purification, and salt formation, and by employing the described analytical techniques, researchers can confidently prepare and validate this deuterated compound for use in further studies. The strategic incorporation of the trideuteromethyl group offers a valuable tool for investigating the pharmacokinetic and metabolic profile of Nomifensine, contributing to the broader field of deuterated drug development.
References
- Hoffmann, I., Ehrhart, G., & Schmitt, K. (1971). 8-amino-4-phenyl-1,2,3,4-tetrahydroisoquinolines, a new group of antidepressive psycholeptic drugs. Arzneimittel-Forschung, 21(7), 1045. [Link: https://en.wikipedia.org/wiki/Nomifensine]
- Gilbert, A. K., & Franklin, K. B. (2001). Characterization of the analgesic properties of nomifensine in rats. Pharmacology, Biochemistry and Behavior, 68(4), 783-787. [Link: https://pubmed.ncbi.nlm.nih.gov/11526977/]
- Dharmik, P. M., Detke, S. J., Harasure, O. C., & Kharkar, P. S. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainability & Circularity NOW, 02, a25717048. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2571-7048]
- Tulloch, A. A. D., et al. (2023). Redox-Neutral Synthesis of Trideuteromethyl Sulfilimines. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/64b664531a74786ed63b33d0]
- MedchemExpress. (n.d.). Nomifensine. MedchemExpress.com. [Link: https://www.medchemexpress.com/nomifensine.html]
- PubChem. (n.d.). Nomifensine. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Nomifensine]
- Dharmik, P. M., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Thieme. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2571-7048]
- Tocris Bioscience. (n.d.). Nomifensine. Tocris.com. [Link: https://www.tocris.com/products/nomifensine_1992]
- Scheinin, M., et al. (1987). Noradrenergic and dopaminergic effects of nomifensine in healthy volunteers. Clinical Pharmacology & Therapeutics, 41(1), 88-96. [Link: https://www.deepdyve.com/lp/wiley/noradrenergic-and-dopaminergic-effects-of-nomifensine-in-healthy-GfC5XFmY1U]
- Verbeeck, R. K., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(32), 11751-11767. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252220/]
- ResearchGate. (n.d.). Typical HPLC chromatogram of the separation of nominfensine enantiomers... ResearchGate. [Link: https://www.researchgate.net/figure/Typical-HPLC-chromatogrmn-of-the-separation-of-nominfensine-enantiomers-on-cyanopropyl_fig1_24446545]
- Lunn, G., & Schmuff, N. R. (1997). HPLC Methods for Pharmaceutical Analysis. Wiley. [Link: https://nadre.ethernet.edu.et/record/22533/files/10.1002_9780470110191.
- ResearchGate. (n.d.). C−H trideuteromethylation of aromatic salts. ResearchGate. [Link: https://www.researchgate.
- Google Patents. (n.d.). WO2016154039A1 - Deuterated analogs of etifoxine, their derivatives and uses therof. [Link: https://patents.google.
- ResearchGate. (n.d.). New Synthesis and Preparative Resolution of Nornomifensine, a Useful Precursor for Positron Emission Tomography Studies. ResearchGate. [Link: https://www.researchgate.net/publication/23180470_New_Synthesis_and_Preparative_Resolution_of_Nornomifensine_a_Useful_Precursor_for_Positron_Emission_Tomography_Studies]
- Scribd. (n.d.). HPLC Methods For. Scribd. [Link: https://www.scribd.com/doc/110530756/HPLC-Methods-For]
- ResearchGate. (n.d.). Development and Validation of a RP-HPLC Method for Determination of Nimodipine in Sustained Release Tablets. ResearchGate. [Link: https://www.researchgate.net/publication/281277338_Development_and_Validation_of_a_RP-HPLC_Method_for_Determination_of_Nimodipine_in_Sustained_Release_Tablets]
- MedChemExpress. (n.d.). Nomifensine maleate. MedChemExpress.com. [Link: https://www.medchemexpress.
- APExBIO. (n.d.). Nomifensine. APExBIO.com. [Link: https://www.apexbt.com/nomifensine.html]
- Wikipedia. (n.d.). File:Nomifensine synthesis.svg. Wikimedia Commons. [Link: https://commons.wikimedia.org/wiki/File:Nomifensine_synthesis.svg]
- PubMed. (n.d.). A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods. National Center for Biotechnology Information. [Link: https://pubmed.ncbi.nlm.nih.gov/8693899/]
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.com. [Link: https://www.mdpi.com/1420-3049/20/10/17926]
- R&D Systems. (n.d.). Nomifensine. R&D Systems. [Link: https://www.rndsystems.com/products/nomifensine_1992]
- Sigma-Aldrich. (n.d.). Nomifensine maleate salt. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/sigma/n165]
- Bionity. (n.d.). Nomifensine. Bionity.com. [Link: https://www.bionity.com/en/encyclopedia/Nomifensine.html]
- PubMed. (n.d.). Kinetics and Metabolism of Nomifensine. National Center for Biotechnology Information. [Link: https://pubmed.ncbi.nlm.nih.gov/355157/]
- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link: https://www.jscimedcentral.
- Bioscientia. (n.d.). Deuterated Drugs. Bioscientia. [Link: https://www.bioscientia.
- CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link: https://www.ckisotopes.
- PubMed. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs. National Center for Biotechnology Information. [Link: https://pubmed.ncbi.nlm.nih.gov/34208479/]
- Google Patents. (n.d.). US20030144510A1 - Preparation of pharmaceutical salts. [Link: https://patents.google.
- PubChem. (n.d.). Nomifensine Maleate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.
- ResearchGate. (n.d.). 13C{1H} NMR Data a. ResearchGate. [Link: https://www.researchgate.
Sources
- 1. Nomifensine - Wikipedia [en.wikipedia.org]
- 2. Characterization of the analgesic properties of nomifensine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. bioscientia.de [bioscientia.de]
- 5. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. File:Nomifensine synthesis.svg - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 12. US20030144510A1 - Preparation of pharmaceutical salts - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nomifensine Maleate | C20H22N2O4 | CID 5358907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nomifensine | C16H18N2 | CID 4528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 20. researchgate.net [researchgate.net]
